molecular formula C7H14ClN B1588886 1-(3-Chloropropyl)pyrrolidine CAS No. 39743-20-9

1-(3-Chloropropyl)pyrrolidine

Cat. No.: B1588886
CAS No.: 39743-20-9
M. Wt: 147.64 g/mol
InChI Key: SPRTXTPFQKHSBG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-Chloropropyl)pyrrolidine is an organic compound with the molecular formula C7H14ClN. It is characterized by the presence of a pyrrolidine ring attached to a three-carbon chain, which is further substituted with a chlorine atom. This compound is known for its applications in various chemical processes and is often used as an intermediate in organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(3-Chloropropyl)pyrrolidine can be synthesized through several methods. One common approach involves the reaction of pyrrolidine with 1,3-dichloropropane under basic conditions. The reaction typically proceeds as follows:

    Reactants: Pyrrolidine and 1,3-dichloropropane

    Conditions: Basic medium, often using sodium hydroxide or potassium hydroxide

    Temperature: Elevated temperatures, typically around 80-100°C

    Solvent: Anhydrous conditions, often using solvents like toluene or dimethylformamide

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Chloropropyl)pyrrolidine undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium methoxide in polar aprotic solvents.

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Major Products Formed:

    Nucleophilic Substitution: Formation of substituted pyrrolidines.

    Oxidation: Formation of N-oxides or other oxidized products.

    Reduction: Formation of reduced amine derivatives.

Scientific Research Applications

1-(3-Chloropropyl)pyrrolidine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(3-Chloropropyl)pyrrolidine involves its interaction with molecular targets, often through nucleophilic substitution or other chemical reactions. The pyrrolidine ring can interact with various biological targets, potentially affecting enzymatic activities or receptor binding. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

1-(3-Chloropropyl)pyrrolidine can be compared with other similar compounds, such as:

    1-(2-Chloroethyl)pyrrolidine: Similar structure but with a two-carbon chain instead of three.

    1-(4-Chlorobutyl)pyrrolidine: Similar structure but with a four-carbon chain.

    1-(3-Bromopropyl)pyrrolidine: Similar structure but with a bromine atom instead of chlorine.

Uniqueness: The unique properties of this compound, such as its specific reactivity and the length of the carbon chain, make it distinct from other similar compounds

Properties

IUPAC Name

1-(3-chloropropyl)pyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14ClN/c8-4-3-7-9-5-1-2-6-9/h1-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPRTXTPFQKHSBG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CCCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70462191
Record name 1-(3-Chloropropyl)pyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70462191
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39743-20-9
Record name 1-(3-Chloropropyl)pyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70462191
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(3-CHLOROPROPYL)-PYRROLIDINE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

Pyrrolidine (10 g, 0.14 mol), acetone (28 ml), 5M NaOH solution (21 ml) and 1-bromo-3-chloropropane (24.4 g, 0.15 mol) were stirred together under N2 for 8 hours. The organic layer was separated and concentrated in vacuo. The crude product was purified by vacuum distillation (b.p. 90° C./30 mbar) to give the title compound (11.7 g, 57%) as a colourless oil.
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
21 mL
Type
reactant
Reaction Step One
Quantity
24.4 g
Type
reactant
Reaction Step One
Quantity
28 mL
Type
solvent
Reaction Step One
Yield
57%

Synthesis routes and methods II

Procedure details

To the solution of about 186 g (1.18 mol) of 1-bromo-3-chloropropane in about 200 ml of ether was added about 2 equivalent of pyrrolidine at about 0° C. After addition, the mixture was allowed to warm to room temperature and stirred overnight. The resulting white solid residue was removed and to the clear solution was added ice-cold 10% hydrochloric acid. The ether layer was discarded and the acid layer was basified with ice-cold 20% NaOH, extracted with ether and dried over Na2SO4. Ether was removed and the residue was distilled under vacuum (95° C./30 mmHg). About 91 g of product having formula (VIII) was obtained in a form of a pale yellow liquid. The yield was about 53%.
Quantity
186 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

A 71.5% w/w aqueous solution of 1-(3-chloropropyl)pyrrolidine hydrochloride (25 kg) was diluted with water (14 l) and methyl tert-butyl ether (12 l) added. The stirred mixture was basified to pH>11 by addition of 46% w/w aqueous sodium hydroxide solution (6.5 l). The layers were separated and he lower aqueous phase was further extracted with methyl tert-butyl ether (12 l). The combined organic layers were washed with 20% w/w aqueous sodium chloride solution (12.5 kg) to give a solution of 1-(3-chloropropyl)pyrrolidine in methyl tert-butyl ether.
Quantity
25 kg
Type
reactant
Reaction Step One
Name
Quantity
14 L
Type
solvent
Reaction Step One
Quantity
12 L
Type
solvent
Reaction Step One
Quantity
6.5 L
Type
reactant
Reaction Step Two

Synthesis routes and methods IV

Procedure details

1-(3-Chloropropyl)pyrrolidine oxalate (134.8 kg) was suspended in water (226 l) and methyl tert-butyl ether (83.4 kg) added. The stirred mixture was basified to pH>11 by addition of 49% w/w aqueous potassium hydroxide solution (138.9 kg). A line wash of water (22.6 l) was applied. The lower aqueous layer was separated and transferred to a second reactor. The upper organic layer was transferred to 200 l drums. A line wash of methyl tert-butyl ether (16.7 kg) was applied. The aqueous layer was recharged to the original reactor and further extracted with methyl tert-butyl ether (83.4 kg). The lower aqueous layer was discarded. The original organic layer was recharged from the drums. A line wash of methyl tert-butyl ether (16.7 kg) was applied. The combined organic layers were washed with 23% w/w aqueous potassium chloride solution (64.8 kg) to give a solution of 1-(3-chloropropyl)pyrrolidine (83.9 kg) in methyl tert-butyl ether. The required amount of solution can then be used as appropriate.
Quantity
134.8 kg
Type
reactant
Reaction Step One
Quantity
83.4 kg
Type
reactant
Reaction Step Two
Quantity
138.9 kg
Type
reactant
Reaction Step Three
Name
Quantity
226 L
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(3-Chloropropyl)pyrrolidine
Reactant of Route 2
Reactant of Route 2
1-(3-Chloropropyl)pyrrolidine
Reactant of Route 3
Reactant of Route 3
1-(3-Chloropropyl)pyrrolidine
Reactant of Route 4
Reactant of Route 4
1-(3-Chloropropyl)pyrrolidine
Reactant of Route 5
Reactant of Route 5
1-(3-Chloropropyl)pyrrolidine
Reactant of Route 6
Reactant of Route 6
1-(3-Chloropropyl)pyrrolidine
Customer
Q & A

Q1: What is the role of 1-(3-Chloropropyl)pyrrolidine in the synthesis of cediranib, and why is understanding its reactivity important?

A1: this compound serves as the alkylating agent in the final step of cediranib synthesis. [] This step involves the alkylation of a phenol group within the cediranib precursor molecule, indolphenol (4-[(4-fluoro-2-methyl-1H-indol-5-yl)oxy]-6-methoxyquinazolin-7-ol). Understanding the reactivity of this compound is crucial because it directly influences the formation of the desired product and potential impurities. The study revealed that this compound doesn't directly alkylate the phenol. Instead, it undergoes a slow intramolecular cyclization to form an azetidinium ion (4-azoniaspiro[3.4]octane), which acts as the actual alkylating species. [] This finding has significant implications for controlling the reaction conditions to maximize cediranib yield and minimize impurities.

Q2: What evidence supports the formation of the azetidinium ion as the active alkylating agent in this reaction?

A2: The research provides two key pieces of evidence supporting the azetidinium ion's role as the active alkylating agent. 1. Kinetic studies in 1-methyl-2-pyrrolidinone (NMP) demonstrated that the alkylation of indolphenol proceeds much slower than the expected rate for a direct SN2 reaction with this compound. This suggests a more complex mechanism involving a rate-limiting formation of a more reactive intermediate. []2. Isolation and reactivity of the azetidinium ion: Researchers successfully isolated the azetidinium ion as its tetraphenylborate salt. This isolated salt, when reacted with indolphenol, rapidly produced cediranib. [] This finding confirms the azetidinium ion's competency as an intermediate and its ability to efficiently alkylate the phenol to form the desired product.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.